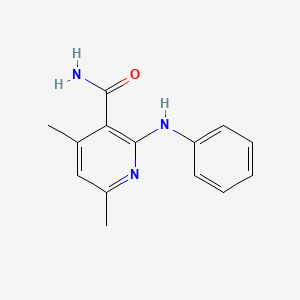![molecular formula C17H25N5O3 B5652761 N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)
N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine involves multiple steps, including the formation of Schiff's base and intramolecular hydrolysis, leading to the creation of alkylideneamino derivatives. These derivatives can further undergo cyclization to form various ring structures, such as seven-membered rings and pyrrolo[4,3-b][1,4]diazepines, through interactions between different functional groups (M. Joséalves et al., 2000). Another approach involves the condensation of specific amides derived from 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl groups with various substituents, leading to compounds with significant binding affinities to specific receptors (Y. Hirokawa et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds in the same class as N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine can be elucidated using techniques like X-ray diffraction analysis, which provides insights into the crystal structure, confirming the presence of specific ring systems and the orientation of substituents (M. Melguizo et al., 1994).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including intramolecular cyclization and interaction with amines, leading to a wide range of derivatives with different functional groups and ring structures. The specific conditions, such as the presence of base or acid, can significantly influence the reaction pathway and the resultant compounds (N. Syrota et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be characterized through various analytical techniques. For example, single-crystal X-ray diffraction can reveal the crystal packing and molecular orientation within the crystal lattice, contributing to the understanding of the compound's physical properties (Hu Yang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in different environments and potential applications. Studies on related compounds show a range of reactions, such as thionation, nucleophilic substitutions, and cycloadditions, leading to a diverse set of derivatives with varying chemical properties (A. Sharma et al., 1997).
properties
IUPAC Name |
[4-[2-(ethylamino)pyrimidine-5-carbonyl]-1,4-diazepan-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-2-18-17-19-11-13(12-20-17)15(23)21-6-4-7-22(9-8-21)16(24)14-5-3-10-25-14/h11-12,14H,2-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDZPLATZVBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5652680.png)
![N-[1-(2-fluorophenyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652697.png)
![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2,5-dimethylphenyl)acetyl]pyrrolidin-3-amine](/img/structure/B5652712.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5652715.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)
![[(3aS*,9bS*)-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5652721.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)


